N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide
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Overview
Description
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide is a complex organic compound that belongs to the class of imidazo[1,5-a][1,4]diazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide typically involves the following steps:
Formation of the Imidazo[1,5-a][1,4]Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a carbonyl compound can form the diazepine ring.
Introduction of the Methanesulfonamide Group: This step involves the reaction of the imidazo[1,5-a][1,4]diazepine core with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,5-a][1,4]diazepine derivatives.
Scientific Research Applications
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Pharmacology: Research is conducted to evaluate its pharmacokinetics and pharmacodynamics properties.
Mechanism of Action
The mechanism of action of N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. For instance, it may bind to a receptor and modulate its activity, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Ethanamine Hydrochloride
- (6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methanol Hydrochloride
Uniqueness
N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Methanesulfonamide is unique due to its specific functional group, the methanesulfonamide, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-16(14,15)12-5-8-9-6-10-3-2-4-13(9)7-11-8/h7,10,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHLSBSGBBWBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C2CNCCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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